molecular formula C7H4ClIN2 B1465080 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine CAS No. 1190311-84-2

6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1465080
CAS No.: 1190311-84-2
M. Wt: 278.48 g/mol
InChI Key: YHHSLJIBVDEWPX-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a halogenated heterocyclic compound featuring a pyrrolopyridine core with chlorine and iodine substituents at positions 6 and 3, respectively. The iodine atom at position 3 serves as a reactive site for further functionalization, while the chlorine at position 6 may modulate electronic properties and binding interactions in biological systems.

Properties

IUPAC Name

6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHSLJIBVDEWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthetic approach to 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine typically involves:

  • Starting from a commercially available or readily synthesized pyrrolo[3,2-b]pyridine or related azaindole derivative.
  • Selective electrophilic iodination at the C3 position.
  • Introduction of the chlorine substituent at the C6 position, either by direct halogenation or via precursor modification.
  • Use of halogenation reagents such as N-iodosuccinimide (NIS) for iodination.
  • Control of reaction conditions to favor regioselectivity and high yields.

This approach leverages the differential reactivity of halogen atoms in cross-coupling reactions and the inherent electronic properties of the pyrrolo[3,2-b]pyridine system.

Detailed Preparation Procedure

Electrophilic Iodination at C3

  • Starting Material: 7-azaindole or pyrrolo[3,2-b]pyridine derivatives.
  • Reagents: N-iodosuccinimide (NIS) as the iodinating agent.
  • Conditions: Reaction typically carried out in dichloromethane (DCM) at room temperature with a base such as potassium hydroxide (KOH) to facilitate selective iodination.
  • Outcome: High regioselectivity for C3 iodination with yields reported up to 95%.

This step is critical for introducing the iodine atom at the 3-position, exploiting the electrophilic nature of NIS and the nucleophilicity of the pyrrole ring in the heterocycle.

Oxidation and Functional Group Interconversion

  • Oxidative steps may be involved to prepare intermediates for cyclization or further functionalization.
  • For example, oxidation of iodinated intermediates with meta-chloroperbenzoic acid (mCPBA) can be employed to form N-oxides, which serve as key intermediates in ring closure or further substitution.

Representative Synthetic Route (Based on Literature)

Step Reactants/Intermediates Reagents/Conditions Product Yield/Notes
1 7-azaindole N-iodosuccinimide (1 equiv), KOH (0.5 equiv), DCM, RT 3-iodo-7-azaindole ~95% yield; selective C3 iodination
2 3-iodo-7-azaindole mCPBA (oxidant), Et2O, RT N-oxide intermediate Moderate yield (~57%)
3 N-oxide intermediate Cyclization conditions (acidic or reductive) This compound Final product

This route emphasizes the importance of selective halogenation and controlled oxidation to achieve the target compound.

Optimization and Reaction Conditions

  • Solvent Choice: Polar aprotic solvents like dichloromethane and ethyl ether are preferred for halogenation steps to enhance reagent solubility and control reactivity.
  • Temperature Control: Maintaining low to moderate temperatures (0–25°C) during iodination minimizes side reactions such as dehalogenation or over-iodination.
  • Base Use: Mild bases (e.g., KOH) facilitate electrophilic substitution without degrading the heterocyclic core.
  • Purification: Silica gel chromatography with mixtures of n-hexane and ethyl acetate is effective for isolating pure compounds.
  • Microwave-Assisted Reactions: For cross-coupling steps, microwave irradiation at controlled temperatures (e.g., 85–125°C) can accelerate reactions and improve yields.

Challenges and Solutions in Synthesis

Challenge Cause Solution/Strategy
Low iodination yield (<50%) Poor solubility of iodine reagents or side reactions Use DMF as solvent, optimize temperature to 0–25°C
Dehalogenation during purification Harsh chromatographic conditions Use mild eluents, minimize exposure to light and heat
Regioselectivity issues Competing electrophilic sites Careful control of reagent equivalents and reaction time
Stability of product Hydrolysis or photodegradation Store in amber vials at 2–8°C, maintain pH 6–8 in solutions

Characterization Post-Synthesis

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Notes Typical Yield (%)
C3 Iodination N-iodosuccinimide, KOH, DCM, RT Selective electrophilic iodination 90–95
Oxidation to N-oxide mCPBA, Et2O, RT Intermediate formation for cyclization ~57
Cyclization/Functionalization Acidic or reductive conditions Formation of pyrrolo[3,2-b]pyridine core Variable
Purification Silica gel chromatography (n-hexane/ethyl acetate) Avoid decomposition

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[3,2-b]pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Kinase Inhibitors
One of the primary applications of 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is in the development of kinase inhibitors. Kinases are crucial enzymes involved in many cellular processes, including cell signaling and metabolism. The compound serves as a scaffold for designing inhibitors that target specific kinases implicated in various diseases, particularly cancer. For instance, derivatives of this compound have shown promising inhibitory activity against fibroblast growth factor receptors (FGFRs), which are often overexpressed in tumors. A study demonstrated that certain derivatives exhibited IC50 values as low as 7 nM against FGFR1, indicating potent activity against cancer cell proliferation and migration .

Targeting Cancer Pathways
The compound's mechanism of action involves binding to the active sites of kinases, thereby inhibiting their activity and disrupting cancer-related signaling pathways. This targeted approach is beneficial for developing therapies with fewer side effects compared to traditional chemotherapy .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its halogen substituents (chlorine and iodine) allow for various nucleophilic substitution reactions, facilitating the introduction of diverse functional groups. This versatility makes it a valuable component in the synthesis of pharmaceuticals and other biologically active compounds .

Reactions and Derivatives
The compound can undergo several chemical reactions:

  • Nucleophilic Substitution: The chlorine and iodine atoms can be replaced with other nucleophiles to create new derivatives.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura reactions to form complex structures.
  • Oxidation and Reduction: The compound can also be oxidized or reduced to yield different derivatives suitable for specific applications .

Material Science

Development of Novel Materials
Beyond medicinal uses, this compound has potential applications in material science. Its unique electronic properties make it suitable for developing novel materials with specific functionalities, such as organic semiconductors or sensors . Research is ongoing to explore its utility in creating materials that can respond to environmental stimuli or enhance electronic performance.

Summary of Key Findings

Application AreaSpecific UseNotable Findings
Medicinal ChemistryKinase inhibitorsPotent FGFR inhibitors with IC50 values < 10 nM
Organic SynthesisIntermediate for complex moleculesVersatile reactivity allows diverse functionalization
Material ScienceDevelopment of novel materialsPotential for use in organic semiconductors

Case Studies

  • Fibroblast Growth Factor Receptor Inhibition
    A study focused on synthesizing various derivatives from this compound to evaluate their inhibitory effects on FGFRs. One derivative demonstrated significant inhibition of breast cancer cell lines, highlighting the compound's therapeutic potential in oncology .
  • Synthesis of Complex Organic Molecules
    Researchers utilized this compound as a precursor for synthesizing a range of pyrrolopyridine derivatives through nucleophilic substitution and coupling reactions. These derivatives were characterized for their biological activities, showcasing the compound's utility in drug discovery .

Mechanism of Action

The mechanism by which 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine exerts its effects involves the inhibition of specific molecular targets, such as FGFRs. The compound binds to the active site of these receptors, preventing their activation and subsequent signaling pathways that lead to cell proliferation and survival . This inhibition can induce apoptosis in cancer cells and reduce their migration and invasion capabilities .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Halogen Substituents: The iodine in this compound enhances reactivity in cross-coupling reactions compared to bromo or chloro analogues (e.g., 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine) .
  • Ring Isomerism :

    • Pyrrolo[3,2-b]pyridine vs. [2,3-b] or [3,2-c] isomers (e.g., 6-chloro-3-iodo-4-methyl-1-trityl-1H-pyrrolo[3,2-c]pyridine) exhibit distinct electronic profiles due to varying nitrogen positions, affecting reactivity and binding in biological targets .
  • Functional Groups :

    • Carboxylic acid derivatives (e.g., 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid) improve solubility but reduce halogen-driven reactivity .
    • Bulky groups like trityl (in [3,2-c] derivatives) hinder steric access but enhance stability for storage .

Biological Activity

6-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

IUPAC Name: this compound
Molecular Formula: C7_7H5_5ClI1_1N1_1
Molecular Weight: 253.48 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly kinases. The compound acts as an inhibitor by binding to the active sites of these enzymes, which are crucial for various signaling pathways related to cell proliferation and survival. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a significant role in tumor growth and metastasis .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. For example, one study reported IC50_{50} values ranging from 0.12 to 0.21 μM against these cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that pyrrolo[3,2-b]pyridine derivatives can exhibit activity against various pathogens, although specific data on this compound remain limited .

Other Biological Activities

Additionally, this compound may possess analgesic and anti-inflammatory properties. Research into related pyrrolopyridine derivatives indicates potential efficacy in treating diseases of the nervous and immune systems .

Research Findings and Case Studies

StudyFindingsCell Line/ModelIC50_{50} (μM)
Significant antitumor activityHeLa0.12 - 0.21
Inhibition of FGFRs4T1 (breast cancer)7 - 712
Antimicrobial activityVarious pathogensNot specified

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine, and what key reaction conditions are involved?

  • Methodology : The synthesis often involves cyclization reactions and condensation processes. For example, reacting 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) can yield pyrrolo[3,2-b]pyridine scaffolds. Halogenation steps (e.g., iodination) may employ reagents like Selectfluor® or iodine sources under controlled temperatures (70°C) in solvents such as acetonitrile or ethanol . Optimizing stoichiometry and reaction time is critical to avoid byproducts.

Q. How is the structure of this compound confirmed using spectroscopic methods?

  • Methodology :

  • NMR : Key peaks include aromatic protons (e.g., δ 7.23–8.21 ppm for pyrrole and pyridine protons) and NH signals (δ ~11.8 ppm). 19F^{19}\text{F}-NMR may confirm fluorinated intermediates .
  • HRMS : High-resolution mass spectrometry verifies molecular ions (e.g., [M+H]+^+) with deviations < 0.3 ppm .
  • X-ray crystallography : Used for unambiguous structural confirmation, as seen in related halogenated pyridines .

Q. What biological activities have been reported for pyrrolo[3,2-b]pyridine derivatives, and how are these evaluated?

  • Methodology : Derivatives exhibit antitumor, antiviral, and antimycobacterial activities. In vitro assays include:

  • Antitumor : Cell viability assays (e.g., MTT) against cancer cell lines.
  • Antiviral : Inhibition of viral replication in plaque reduction assays.
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorogenic substrates .

Advanced Research Questions

Q. How can regioselectivity challenges in the halogenation of pyrrolo[3,2-b]pyridine derivatives be addressed?

  • Methodology :

  • Directing groups : Use protecting groups (e.g., Boc) to steer halogenation to specific positions.
  • Catalysis : Transition-metal catalysts (e.g., Pd) or Lewis acids (e.g., SnCl2_2) enhance selectivity, as seen in quinoline syntheses .
  • Computational modeling : DFT studies predict reactive sites by analyzing electron density and frontier molecular orbitals .

Q. What strategies are employed to enhance the solubility and bioavailability of halogenated pyrrolo[3,2-b]pyridines?

  • Methodology :

  • Pro-drug approaches : Introduce hydrolyzable esters or amides.
  • PEGylation : Attach polyethylene glycol chains to improve hydrophilicity.
  • Co-crystallization : Use co-formers (e.g., cyclodextrins) to enhance aqueous solubility .

Q. How do computational methods like DFT contribute to understanding the electronic properties of this compound?

  • Methodology :

  • DFT calculations : Predict HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution to guide functionalization.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., halogen bonds) in crystal structures .

Q. What are the common pitfalls in the multi-step synthesis of iodo-substituted pyrrolo[3,2-b]pyridines, and how can yields be optimized?

  • Methodology :

  • Low yields : Often due to steric hindrance or competing side reactions. Mitigate by:
  • Using excess halogenating agents (e.g., 1.5 eq. Selectfluor®) .
  • Optimizing solvent polarity (e.g., dioxane/water mixtures for Suzuki couplings) .
  • Purification : Employ gradient column chromatography (DCM/EA mixtures) or recrystallization .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported synthetic yields for halogenated pyrrolo[3,2-b]pyridines?

  • Analysis : Variations in yields (e.g., 29% in fluorination vs. higher yields in iodination) may arise from:

  • Reagent purity : Impurities in Selectfluor® or iodine sources reduce efficiency.
  • Temperature control : Exothermic reactions require strict cooling (e.g., 0°C for nitration) .
  • Workup protocols : Incomplete removal of byproducts (e.g., using toluene co-evaporation) impacts final purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

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